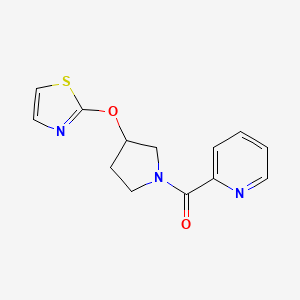
Pyridin-2-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyridinyl methanone derivatives has been explored in various studies. For instance, a series of [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones were synthesized and evaluated for their antimicrobial and antimycobacterial activities . Similarly, the synthesis of 2-(pyrrolidin-1-yl)thiazole frameworks was achieved through a reaction of pyrrolidines with benzoylisothiocyanate, followed by a reaction with alpha-bromo ketones . These studies demonstrate the versatility of synthetic approaches in creating pyridinyl methanone derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of pyridinyl methanone derivatives can be complex, as seen in the study of 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine. This compound's structure was determined using single-crystal X-ray diffraction and FT-IR spectroscopy, revealing a triclinic crystal structure . Theoretical calculations using Hartree-Fock (HF) and Density Functional Theory (DFT) methods were also employed to analyze the vibrational frequencies and molecular electrostatic potential (MEP) .
Chemical Reactions Analysis
The chemical reactivity of pyridinyl methanone derivatives can be inferred from their synthesis and the interactions they undergo. For example, the synthesis of mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine involved various supramolecular interactions, as well as the formation of different coordination geometries in the resulting complexes . This suggests that pyridinyl methanone derivatives can participate in a range of chemical reactions, forming diverse structures with unique properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinyl methanone derivatives are closely related to their molecular structure and the interactions they can form. The photoluminescent properties of certain complexes containing pyridinyl methanone derivatives were studied, indicating potential applications in materials science . Additionally, the antimicrobial and antimycobacterial activities of these compounds suggest that their physical and chemical properties are conducive to biological interactions .
Scientific Research Applications
Synthesis and Characterization
Research has been conducted on synthesizing and characterizing organotin(IV) complexes with derivatives of (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone, which show potential as drugs due to their antimicrobial activities against various pathogens. These complexes are characterized by a range of spectroscopic techniques, indicating their structure and potential for further application in medicinal chemistry (Singh et al., 2016).
Optical and Material Properties
A series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, synthesized from phenyl(pyridin-2-yl)methanone, exhibited remarkable optical properties with a significant Stokes' shift. These findings suggest their utility in developing luminescent materials and in understanding the relationship between chemical structure and optical behavior (Volpi et al., 2017).
Antimicrobial and Antimycobacterial Activity
Compounds synthesized from (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone have shown promising antimicrobial activity. The presence of specific substituents, like the methoxy group, enhances their antimicrobial efficacy, indicating their potential in developing new antimicrobial agents (Kumar et al., 2012).
Antioxidant Activities
The synthesis and evaluation of tri-substituted pyrazoles, including derivatives of pyridin-4-yl-methanone, have revealed moderate antioxidant activities. These studies not only provide insights into the structural basis of antioxidant activity but also suggest potential applications in designing antioxidant compounds (Lynda, 2021).
Molecular Docking and Theoretical Studies
Research on the synthesis, DFT, and molecular docking analysis of various derivatives, including those related to pyridin-2-ylmethyl compounds, contributes to understanding their antibacterial and antioxidant activities. These studies offer a theoretical basis for the biological activities observed and help in the rational design of new compounds with improved efficacy (Huang et al., 2021).
Future Directions
The future directions for “Pyridin-2-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone” could involve further exploration of its potential biological activities. Compounds with similar structures have shown promising results in the treatment of fibrosis . Therefore, it might be worthwhile to investigate the potential of “this compound” in this regard.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For instance, imidazole derivatives can bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Biochemical Pathways
For example, some imidazole derivatives can inhibit collagen synthesis in rat and dog models by inactivating hepatic stellate cells, which are mainly responsible for collagen synthesis in liver fibrosis .
Result of Action
Similar compounds have been reported to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
pyridin-2-yl-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c17-12(11-3-1-2-5-14-11)16-7-4-10(9-16)18-13-15-6-8-19-13/h1-3,5-6,8,10H,4,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNXZDMXGKKVKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Fluorophenyl)sulfanyl]-3-phenylquinoline](/img/structure/B3018550.png)
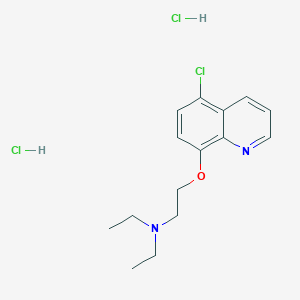
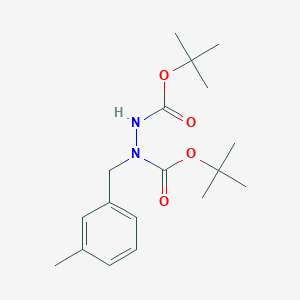
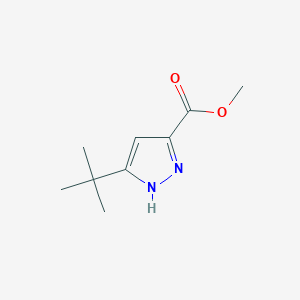
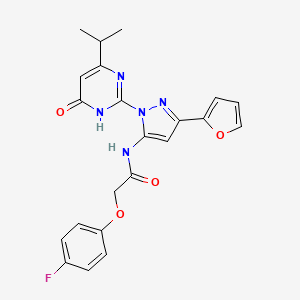

![N-(4-isopropylphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea](/img/structure/B3018559.png)
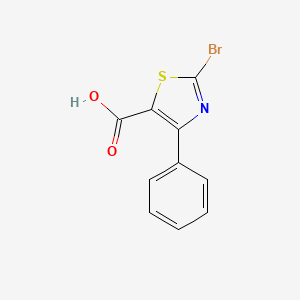
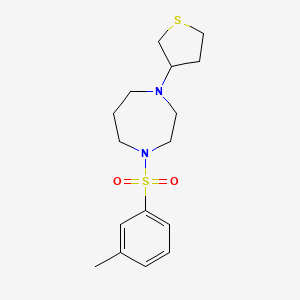
![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3018565.png)
![5-[(3,4-Dichlorophenyl)methylthio]-3-propyl-1,2,4-triazole-4-ylamine](/img/structure/B3018567.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B3018568.png)
![N-(4-acetamidophenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B3018569.png)
